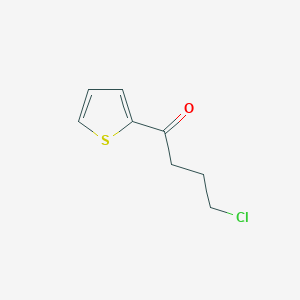

4-Chloro-1-(2-thienyl)butan-1-one

描述

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-1-(2-thienyl)butan-1-one has been explored in various studies. For instance, the synthesis of N-chloroacetyl-3t-butyl-2r,6c-di(thiophen-2-yl)piperidin-4-one was achieved and characterized through elemental, FT-IR, and NMR analyses . Another study focused on the synthesis of a related compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . These syntheses involve complex reactions and careful analysis to ensure the correct formation of the desired compounds.

Molecular Structure Analysis

X-ray diffraction (XRD) analysis has been utilized to confirm the structure of synthesized compounds. The spatial structure of the synthesized N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one adopts a boat conformation, as revealed by XRD . Similarly, X-ray structural analysis of the trifluoromethyl-substituted dielectrophile showed that it exists as a racemate with specific inter- and intramolecular hydrogen bonds . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of these synthesized compounds has been investigated through various chemical reactions. For example, the trifluoromethyl-substituted dielectrophile was reacted with hydroxylamine and hydrazine, leading to the formation of new compounds such as 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole . These reactions are crucial for the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied using spectroscopic and computational methods. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, were employed to investigate the properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine . The molecular electrostatic potential, HOMO-LUMO energies, and natural bond orbital analysis were conducted to understand the charge density distribution and site of chemical reactivity . These analyses provide insights into the stability, reactivity, and potential applications of the compounds.

科学研究应用

Gas Separations and Ionic Liquids

The research by Scovazzo (2009) on stabilized room temperature ionic liquid membranes (SILMs) for gas separations highlights the potential for using ionic liquids, which could be related to the use of specific organochlorine compounds in facilitating or improving gas separation processes. This study evaluates the performance of SILMs in the separation of gases such as CO2/N2 and CO2/CH4, predicting maximum CO2-permeability and identifying future research directions for SILMs cast from RTILs with smaller molar volumes (Scovazzo, 2009).

Organic Synthesis and Catalysis

Research on the selective synthesis over metal cation-exchanged clay catalysts reviewed by Tateiwa and Uemura (1997) discusses the use of modified natural and synthetic clays for various organic syntheses. This includes the Friedel-Crafts alkylation and other reactions relevant to the production of pharmaceuticals and chemicals. Such research could inform the use of "4-Chloro-1-(2-thienyl)butan-1-one" in catalytic processes or as an intermediate in organic synthesis (Tateiwa & Uemura, 1997).

Bioactive Heterocyclic Compounds

Ostrowski (2022) discusses the significance of five-membered heterocycles, including furan and thiophene, as structural units in drug design. This review emphasizes the importance of substituents like furan-2-yl and thien-2-yl in medicinal chemistry, which might suggest potential biological or pharmacological roles for compounds structurally related to "4-Chloro-1-(2-thienyl)butan-1-one" (Ostrowski, 2022).

Environmental and Wastewater Treatment

Goodwin et al. (2018) explore the treatment options for wastewater produced by the pesticide industry, mentioning compounds such as 2,4-D and its derivatives. While not directly related, the methodologies and challenges discussed for removing toxic pollutants from wastewater could be relevant to understanding the environmental implications and treatment possibilities for "4-Chloro-1-(2-thienyl)butan-1-one" and similar compounds (Goodwin et al., 2018).

未来方向

Given the limited information available on 4-Chloro-1-(2-thienyl)butan-1-one, future research could focus on elucidating its synthesis, chemical reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .

属性

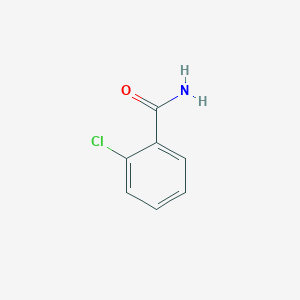

IUPAC Name |

4-chloro-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFQPHILVMHTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195678 | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(2-thienyl)butan-1-one | |

CAS RN |

43076-59-1 | |

| Record name | 4-Chloro-1-(2-thienyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(2-thienyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)